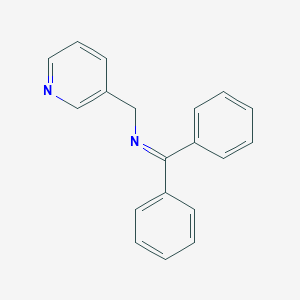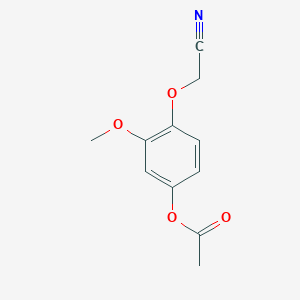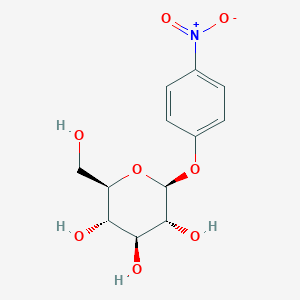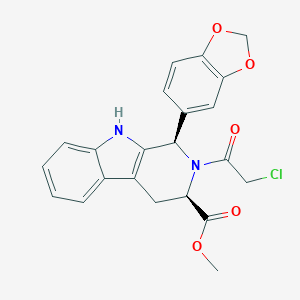
Oxociprofloxacin
概述
描述
Oxociprofloxacin is a metabolite of ciprofloxacin, a second-generation fluoroquinolone antibiotic. It is formed through the oxidation of ciprofloxacin and retains some of the antibacterial properties of its parent compound. This compound is primarily studied for its role in the metabolic pathways of ciprofloxacin and its potential effects on bacterial resistance.
作用机制
Target of Action
Oxociprofloxacin, like its parent compound ciprofloxacin, primarily targets bacterial enzymes known as topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by binding to the alpha subunits of DNA gyrase and topoisomerase IV . This binding inhibits the supercoiling of bacterial DNA, which is a necessary step in DNA replication . As a result, the bacterial DNA replication is halted, leading to the death of the bacterial cells .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the central carbon metabolism, including pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . The downstream effects include the cessation of bacterial growth and eventual cell death .
Pharmacokinetics
This compound is a metabolite of ciprofloxacin, and its pharmacokinetic properties are closely related to those of its parent compound . Ciprofloxacin is well-absorbed orally, and its absorption rate is around 70% . It shows great diffusion with minimal binding to plasma proteins . The drug is partially metabolized in the liver, forming four metabolites, including this compound . These metabolites account for about 15% of a total oral dose . The metabolites, along with the unmetabolized drug, are excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By preventing the supercoiling of bacterial DNA, this compound disrupts essential cellular processes, leading to the death of the bacterial cells . This makes it an effective antibiotic for treating infections caused by susceptible bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in aquatic environments, high-density and active bacterial communities create a favorable environment for antibiotic resistance genes (ARGs) development . Moreover, the presence of other contaminants, such as heavy metals, can potentially interact with this compound, affecting its efficacy and stability . Therefore, the environmental context is an important consideration in understanding and predicting the action and effectiveness of this compound.
生化分析
Biochemical Properties
Oxociprofloxacin interacts with various enzymes and proteins in biochemical reactions . It is primarily metabolized by CYP1A2 . The primary metabolites of Ciprofloxacin, including this compound, make up 3-8% of the total dose .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It can cause a decrease in cell densities and induce oxidative stress in cells, as demonstrated by a significant rise in the levels of intracellular hydrogen peroxide (H2O2) of the treated cultures .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . This compound’s targeting of the alpha subunits of DNA gyrase prevents it from supercoiling the bacterial DNA, which prevents DNA replication .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. There was an immediate and sustained reduction in ciprofloxacin usage at 1, 3, 6, 12, and 24 months postintervention . Susceptibility of E. coli, but not that of P. aeruginosa, to ciprofloxacin was higher than predicted starting 12 months after the intervention .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by CYP1A2 . The primary metabolites of Ciprofloxacin, including this compound, make up 3-8% of the total dose .
Transport and Distribution
This compound is transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions
Oxociprofloxacin can be synthesized through the oxidation of ciprofloxacin. One common method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 20-30°C. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the complete conversion of ciprofloxacin to this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. Purification of the final product is achieved through crystallization and filtration techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxociprofloxacin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert this compound back to ciprofloxacin.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Ciprofloxacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Oxociprofloxacin is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of ciprofloxacin.
Biology: Investigating the effects of ciprofloxacin metabolites on bacterial resistance.
Medicine: Exploring the pharmacokinetics and pharmacodynamics of ciprofloxacin and its metabolites.
Industry: Developing new analytical methods for the detection and quantification of ciprofloxacin and its metabolites in pharmaceutical formulations.
相似化合物的比较
Similar Compounds
Ciprofloxacin: The parent compound of oxociprofloxacin, widely used as an antibiotic.
Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.
Uniqueness
This compound is unique due to its role as a metabolite of ciprofloxacin. While it retains some antibacterial properties, its primary significance lies in its contribution to understanding the metabolic pathways and potential resistance mechanisms associated with ciprofloxacin. Unlike ciprofloxacin and other fluoroquinolones, this compound is not used as a standalone therapeutic agent but is crucial for research purposes.
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZZOHRULFPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145706 | |
| Record name | Oxociprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103237-52-1 | |
| Record name | Oxociprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxociprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXOCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oxociprofloxacin compare to ciprofloxacin in terms of concentration in the body?
A1: Studies show that this compound, along with other metabolites like sulfociprofloxacin and desethyleneciprofloxacin, are found in significantly lower concentrations compared to ciprofloxacin in plasma, lung, and bronchial tissues. [] This suggests that while this compound is present, its contribution to the overall therapeutic effect of ciprofloxacin might be less pronounced.
Q2: What is the primary route of elimination for ciprofloxacin and its metabolites, including this compound?
A2: Research indicates that renal excretion plays a significant role in eliminating ciprofloxacin and its metabolites. [] Approximately 60% of the administered dose is eliminated renally within 48 hours in individuals with normal renal function. [] This highlights the importance of considering renal function when administering ciprofloxacin.
Q3: Does impaired renal function significantly impact the elimination of this compound?
A3: While reduced renal function does impact the elimination of ciprofloxacin, leading to increased serum half-life, the impact on this compound is less pronounced. [] The serum concentrations of this compound and other metabolites remain relatively low, even with reduced renal function. []
Q4: How does the metabolic conversion of ciprofloxacin to this compound differ between sexes?
A4: Interestingly, a study observed that males exhibit a significantly higher this compound metabolic ratio compared to females. [] This suggests potential sex-specific differences in ciprofloxacin metabolism that warrant further investigation.
Q5: What are the potential implications of ciprofloxacin and its metabolites being found in various tissues?
A6: The detection of ciprofloxacin and its metabolites, including this compound, in tissues like kidney, liver, muscle, and skin following oral administration raises concerns about potential tissue residues. [] This finding underscores the need for further research into the long-term effects of ciprofloxacin and its metabolites in the body.
Q6: Are there analytical techniques available to study ciprofloxacin and its metabolites?
A7: High-performance liquid chromatography (HPLC) has been successfully employed to determine the concentrations of ciprofloxacin and its metabolites, including this compound, in various biological samples. [, , ] This technique enables researchers to quantify these compounds and study their pharmacokinetic profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate](/img/structure/B16174.png)










![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)
